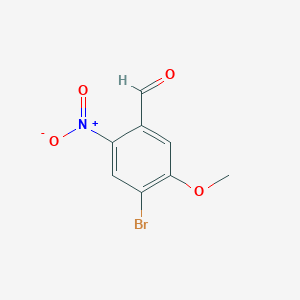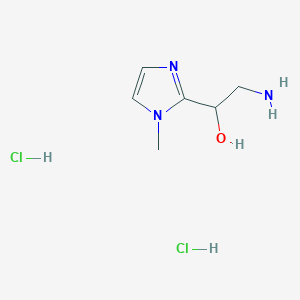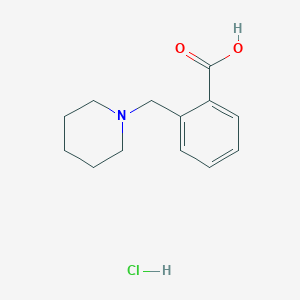
(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Übersicht
Beschreibung
Die Verbindung B173, auch bekannt als BRL 54443 Maleatsalz, ist ein potenter Serotoninrezeptor-Agonist. Seine chemische Struktur ist 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol Maleatsalz. Diese Verbindung wird aufgrund ihrer signifikanten biologischen Aktivitäten hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Wirkmechanismus
Target of Action
BRL 54443 maleate is a potent, high affinity, and selective agonist for the serotonin (5-HT) receptor subtypes 5-HT1E and 5-HT1F . These receptors are part of the larger family of 5-HT receptors, which play a key role in various biological and neurological processes.
Mode of Action
As an agonist, BRL 54443 maleate binds to the 5-HT1E and 5-HT1F receptors, mimicking the action of the natural neurotransmitter, serotonin . This binding activates the receptors, triggering a series of biochemical reactions within the cell .
Pharmacokinetics
It is soluble in water up to 50 mg/ml , suggesting that it could be well-absorbed in the body. The compound’s stability at 2-8°C indicates that it may have a relatively stable pharmacokinetic profile.
Result of Action
The activation of 5-HT1E and 5-HT1F receptors by BRL 54443 maleate can lead to various molecular and cellular effects. For instance, it has been suggested that BRL 54443 maleate can induce contraction in the mouse thoracic aorta, likely mediated through stimulation of 5-HT2A receptors . In vivo, BRL 54443 maleate induces an immediate dose-dependent maximal intragastric volume increase .
Action Environment
The action, efficacy, and stability of BRL 54443 maleate can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body . Additionally, its stability at 2-8°C suggests that temperature could also affect its efficacy and stability.
Biochemische Analyse
Biochemical Properties
BRL 54443 maleate interacts with 5-HT1E and 5-HT1F serotonin receptors, displaying a high affinity with pKi values of 8.7 and 9.25 respectively . It also has a weak binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors .
Cellular Effects
The cellular effects of BRL 54443 maleate are primarily mediated through its interaction with the 5-HT1E and 5-HT1F serotonin receptors
Molecular Mechanism
BRL 54443 maleate exerts its effects at the molecular level primarily by acting as an agonist for the 5-HT1E and 5-HT1F serotonin receptors . This involves binding interactions with these receptors, potentially leading to their activation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von B173 beinhaltet die Reaktion von 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol mit Maleinsäure zur Bildung des Maleatsalzes. Die Reaktion wird typischerweise in einem wässrigen Medium bei kontrollierter Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von B173 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um Konsistenz und Ausbeute zu gewährleisten. Das Endprodukt wird durch Kristallisation und Filtrationstechniken gereinigt, um die feste Form von B173 zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
B173 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: B173 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können B173 in seine reduzierten Formen umwandeln und seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
B173 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Serotoninrezeptor-Agonisten verwendet.
Biologie: Wird in der Forschung zu Neurotransmittersystemen und Rezeptorbindungsstudien eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe und der Arzneimittelforschung eingesetzt.
Wirkmechanismus
B173 übt seine Wirkungen aus, indem es an Serotoninrezeptoren bindet, insbesondere an die 5-HT1E- und 5-HT1F-Rezeptoren. Diese Bindung aktiviert intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen. Der Wirkmechanismus der Verbindung beinhaltet die Modulation der Neurotransmitterfreisetzung und Rezeptoraktivität, die Stimmung, Kognition und andere neurologische Funktionen beeinflussen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BRL 15572: Ein weiterer Serotoninrezeptor-Agonist mit ähnlichen Bindungseigenschaften.
Sumatriptan: Ein bekannter Serotoninrezeptor-Agonist, der zur Behandlung von Migräne eingesetzt wird.
Ergotamin: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlicher chemischer Struktur.
Einzigartigkeit
B173 ist aufgrund seiner hohen Selektivität für die 5-HT1E- und 5-HT1F-Rezeptoren einzigartig, was es zu einem wertvollen Werkzeug in der Forschung zu diesen spezifischen Rezeptorsubtypen macht. Seine einzigartige chemische Struktur ermöglicht auch die Untersuchung von Struktur-Aktivitäts-Beziehungen bei Serotoninrezeptor-Agonisten .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCLXPSKXSYND-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017102 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197333-54-2 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL 54443 maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Aminomethyl)oxan-4-yl]methanamine](/img/structure/B3220475.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B3220497.png)



amino}-2-(hydroxymethyl)propanoate](/img/structure/B3220545.png)
![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)
![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)
